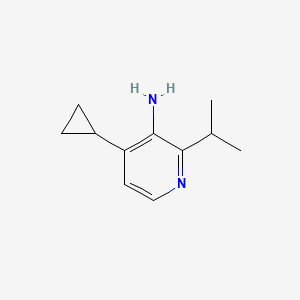

4-Cyclopropyl-2-isopropylpyridin-3-amine

Description

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

4-cyclopropyl-2-propan-2-ylpyridin-3-amine |

InChI |

InChI=1S/C11H16N2/c1-7(2)11-10(12)9(5-6-13-11)8-3-4-8/h5-8H,3-4,12H2,1-2H3 |

InChI Key |

COVNXVIGGMAIDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CC(=C1N)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Cyclopropyl-2-isopropylpyridin-3-amine

General Synthetic Strategy

The synthesis of this compound involves the functionalization of a pyridine ring with selective substitution at the 2-, 3-, and 4-positions. Typically, the strategy includes:

- Introduction of the isopropyl group at the 2-position.

- Installation of the amino group at the 3-position.

- Cyclopropyl group introduction at the 4-position.

The order of these substitutions and the choice of intermediates are critical to obtain the desired regioselectivity and yield.

Key Synthetic Routes

Halogenation and Nucleophilic Substitution Approach

One common approach involves starting from a halogenated pyridine, such as 2-chloro-4-substituted pyridine derivatives, followed by nucleophilic substitution with cyclopropylamine to introduce the cyclopropylamino group.

- For example, the reaction of 2-chloropyridine with cyclopropylamine in the presence of a base like potassium carbonate in solvents such as dimethylformamide (DMF) at elevated temperatures facilitates the formation of N-cyclopropylpyridin-amine derivatives.

- The isopropyl group can be introduced either before or after amination via alkylation or cross-coupling reactions.

Wittig Reaction and Cyclopropanation

Patents describe the use of Wittig reactions to build substituted pyridine intermediates, which can then be converted into cyclopropyl derivatives:

- The unsaturated pyridine intermediates are prepared via Wittig reactions between pyridine aldehydes and phosphonium ylides.

- The cyclopropane ring is introduced by reaction with sulfur ylides such as trimethylsulfonium iodide, converting alkenyl pyridines into cyclopropyl derivatives.

- Subsequent hydrolysis and functional group transformations yield the amino-substituted pyridine.

Direct Amination of Alkylated Pyridines

A method for preparing amino-substituted chloroalkylpyridines involves:

- Reacting alkylated pyridine precursors with cyanoacetamide in alcoholic solvents under basic conditions to introduce amino functionalities at the 3-position.

- Chlorination with reagents like phenylphosphonic dichloride or phosphorus oxychloride converts intermediates to chloro-substituted pyridines, which can then be aminated.

- This method avoids nitration steps and reduces by-product formation, offering a cost-effective and environmentally safer route.

Catalytic and Cross-Coupling Methods

Recent research highlights the use of transition metal-catalyzed cross-coupling reactions to install substituents on pyridine rings:

- Palladium-catalyzed Suzuki-Miyaura coupling between boronic acids and halogenated pyridines can introduce isopropyl or cyclopropyl groups selectively.

- Photoredox catalysis and other modern catalytic methods enable selective functionalization of pyridine rings under mild conditions, facilitating the synthesis of complex substituted pyridines.

Reaction Conditions and Optimization

Analytical and Purification Techniques

- Chromatography on silica gel (eluent: dichloromethane/hexane mixtures) is commonly used to purify intermediates and final products.

- Extraction with aqueous acid/base solutions and drying over magnesium sulfate are standard work-up procedures.

- Characterization is performed by ^1H NMR, ^13C NMR, and mass spectrometry to confirm substitution patterns and purity.

Research Discoveries and Improvements

- The avoidance of nitration steps in the preparation of amino-substituted pyridines reduces environmental impact and improves yield.

- Transition metal catalysis, especially palladium-catalyzed cross-coupling, has enhanced the efficiency and selectivity of substituent installation on pyridine rings.

- The use of sulfur ylides for cyclopropanation offers a mild and effective method to introduce cyclopropyl groups at specific positions on heteroaromatic rings.

- Continuous flow reactors and automated systems are being explored for industrial-scale production to improve reproducibility and scalability.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | 2-Chloropyridine, cyclopropylamine, K2CO3, DMF | Simple, direct substitution | Requires elevated temperatures |

| Wittig + Sulfur Ylide Cyclopropanation | Phosphonium salts, bases, trimethylsulfonium iodide | High regioselectivity, versatile | Multi-step, requires careful control |

| Amination via Cyanoacetamide + Chlorination | Cyanoacetamide, alcoholic solvent, chlorinating agents | Environmentally safer, high yield | Multi-step, chlorination step harsh |

| Pd-catalyzed Suzuki Coupling | Pd(OAc)2, triphenylphosphine, boronic acids | High selectivity, mild conditions | Requires expensive catalysts |

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-2-isopropylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds.

Scientific Research Applications

4-Cyclopropyl-2-isopropylpyridin-3-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-isopropylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and isopropyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or by inhibiting their function through competitive binding.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights key structural and molecular differences between 4-Cyclopropyl-2-isopropylpyridin-3-amine and related compounds:

Key Observations :

- Substituent Position: The target compound’s 2-isopropyl and 4-cyclopropyl groups create distinct steric and electronic effects compared to analogs like 4-(aminomethyl)-N-cyclopropylpyridin-2-amine, which has a polar aminomethyl group at the 4-position .

- Heterocycle Variations: Compounds with non-pyridine cores (e.g., pyrrolidine in or triazole in ) exhibit reduced aromaticity and altered reactivity.

Physicochemical Properties

- Cyclopropyl Groups: Cyclopropyl substituents are known to enhance metabolic stability and rigidity in drug molecules. In the target compound, the 4-cyclopropyl group may improve lipophilicity compared to 1-Cyclopropylpyrrolidin-3-amine, which lacks aromaticity .

Q & A

Q. Table 2: Synthetic Routes and Conditions

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound?

Methodological Answer:

Contradictions in spectral data often arise from tautomerism, impurities, or stereochemical ambiguity. To address this:

Multi-Technique Validation:

- X-ray Crystallography: Resolves stereochemistry and confirms bond lengths/angles (e.g., C–C mean deviation = 0.002 Å in related pyridopyrazines) .

- 2D NMR (COSY, HSQC): Assigns proton-carbon correlations and distinguishes regioisomers .

Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. Table 3: Analytical Techniques for Structural Confirmation

Advanced Question: What strategies optimize regioselectivity in the cyclopropanation step during the synthesis of this compound?

Methodological Answer:

Regioselectivity in cyclopropanation depends on catalyst choice, solvent polarity, and steric effects. Strategies include:

Catalyst Screening: Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) favor cyclopropane formation at less sterically hindered sites .

Solvent Effects: Non-polar solvents (e.g., CH₂Cl₂) reduce side reactions like dimerization .

Temperature Control: Lower temperatures (0–25°C) improve selectivity by slowing competing pathways .

Q. Table 4: Optimization Strategies for Cyclopropanation

| Parameter | Optimal Condition | Impact on Selectivity | Reference |

|---|---|---|---|

| Catalyst | Rh₂(OAc)₄ | High regioselectivity | |

| Solvent | CH₂Cl₂ | Reduces dimerization | |

| Temperature | 0–25°C | Slows competing reactions |

Advanced Question: How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

Stability studies should mimic potential storage and reaction conditions:

pH Stability:

- Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at 254 nm over 24–72 hours .

Thermal Stability:

- Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Accelerated aging studies at 40–60°C can predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.